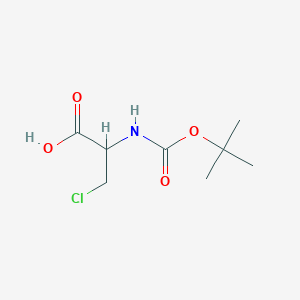![molecular formula C35H34O5 B12301915 (1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1-benzoyloxy-17-etinil-17-hidroxi-7,13-dimetil-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantren-3-il) benzoato implica múltiples pasos. Un método común incluye la reacción de 1-bromo-4-(2-fenilpropil)benceno con etilesterona en presencia de cloruro de bis(trifenilfosfina)paladio(II) y yoduro de cobre(I) como catalizadores. La reacción se lleva a cabo en acetonitrilo anhidro a 70 °C bajo atmósfera de nitrógeno durante 8 horas. El producto se purifica luego mediante cromatografía en columna flash utilizando una mezcla de éter de petróleo/acetato de etilo .
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente involucra la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados para un control preciso de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1-benzoyloxy-17-etinil-17-hidroxi-7,13-dimetil-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantren-3-il) benzoato experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción típicamente involucran reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster benzoato, a menudo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción típicamente produce alcoholes.
Aplicaciones Científicas De Investigación
(1-benzoyloxy-17-etinil-17-hidroxi-7,13-dimetil-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantren-3-il) benzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos esteroideos más complejos.
Biología: Se estudia por sus posibles efectos sobre los procesos celulares y la regulación hormonal.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluida la terapia de reemplazo hormonal y el tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de (1-benzoyloxy-17-etinil-17-hidroxi-7,13-dimetil-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantren-3-il) benzoato implica su interacción con objetivos moleculares y vías específicas. Se une a los receptores esteroideos, modulando la expresión génica e influyendo en varios procesos biológicos. El grupo etinil mejora su afinidad de unión y selectividad para estos receptores, lo que lleva a efectos biológicos potentes.
Comparación Con Compuestos Similares
Compuestos Similares
Benzoato de etinilestradiol: Un estrógeno sintético con una estructura similar pero diferentes grupos funcionales.
17-hidroxi-10,13-dimetil-1,2,6,7,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-3-ona: Otro compuesto esteroideo con una estructura central similar pero diferentes sustituyentes.
Singularidad
(1-benzoyloxy-17-etinil-17-hidroxi-7,13-dimetil-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantren-3-il) benzoato es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Sus grupos etinil y benzoato mejoran su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C35H34O5 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate |
InChI |
InChI=1S/C35H34O5/c1-4-35(38)18-16-28-30-22(2)19-25-20-26(39-32(36)23-11-7-5-8-12-23)21-29(31(25)27(30)15-17-34(28,35)3)40-33(37)24-13-9-6-10-14-24/h1,5-14,20-22,27-28,30,38H,15-19H2,2-3H3 |
Clave InChI |
FMEKKTLRKMEQKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




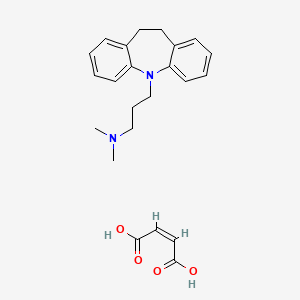
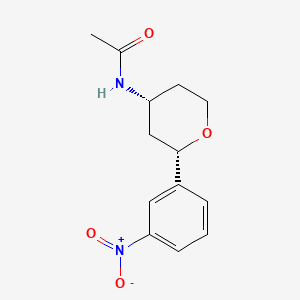
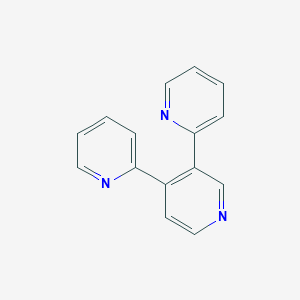
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)


![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
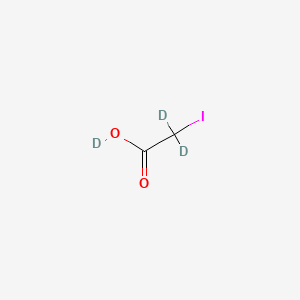
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
